- Preparation method of cefprozil, China, , ,

Cas no 92676-86-3 (Cefprozil (E)-Isomer)

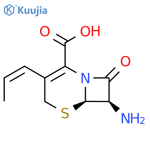

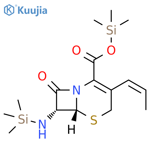

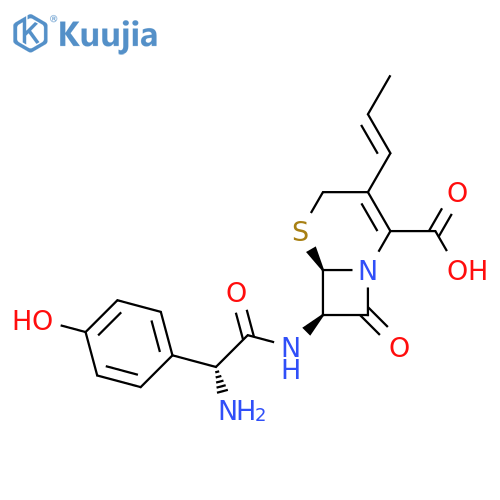

Cefprozil (E)-Isomer structure

Nome del prodotto:Cefprozil (E)-Isomer

Numero CAS:92676-86-3

MF:C18H19N3O5S

MW:389.425563097

CID:1063195

Cefprozil (E)-Isomer Proprietà chimiche e fisiche

Nomi e identificatori

-

- Cefprozil (E)-Isomer

- (6R,7R)-7-{[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino}-8-oxo-3 -[(1Z)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carbo xylic acid hydrate (1:1)

- ((E)-4-oxo-thiazolidin-2-ylidene)-acetic acid methyl ester

- (7R,8R)-7-[(R)-2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid

- 7-[2-amino-2-(4-hydroxyphenyl)acetamido]-3-[(E)-propen-1-yl]-3-cephem-4-carboxylic acid

- Acetic acid,(4-oxo-2-thiazolidinylidene)-,methyl ester,(E)

- E-Carbomethoxymethylenthiazolidin-4-on

- E-cefprozil

- trans-Cefprozil

- (6R,7R)-7-[[(2R)-2-Amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propen-1-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2R)-amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1E)-1-propenyl-, (6R,7R)- (9CI)

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[amino(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-(1-propenyl)-, [6R-[3(E),6α,7β(R*)]]- (ZCI)

- BMY 28167

-

- Inchi: 1S/C18H19N3O5S/c1-2-3-10-8-27-17-13(16(24)21(17)14(10)18(25)26)20-15(23)12(19)9-4-6-11(22)7-5-9/h2-7,12-13,17,22H,8,19H2,1H3,(H,20,23)(H,25,26)/b3-2+/t12-,13-,17-/m1/s1

- Chiave InChI: WDLWHQDACQUCJR-ZAMMOSSLSA-N

- Sorrisi: C(C1=C(/C=C/C)CS[C@@H]2[C@@H](C(N12)=O)NC(=O)[C@@H](C1C=CC(O)=CC=1)N)(=O)O

Proprietà calcolate

- Massa esatta: 407.11500

- Conta donatori di obbligazioni idrogeno: 4

- Conta accettatore di obbligazioni idrogeno: 8

- Conta atomi pesanti: 27

- Conta legami ruotabili: 6

Proprietà sperimentali

- Punto di fusione: 230° (dec)

- PSA: 170.98000

- LogP: 2.12090

Cefprozil (E)-Isomer Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| TRC | C243925-5mg |

Cefprozil (E)-Isomer |

92676-86-3 | 5mg |

$ 165.00 | 2022-04-01 | ||

| TRC | C243925-100mg |

Cefprozil (E)-Isomer |

92676-86-3 | 100mg |

$ 1705.00 | 2022-04-01 | ||

| TRC | C243925-25mg |

Cefprozil (E)-Isomer |

92676-86-3 | 25mg |

$ 645.00 | 2022-04-01 |

Cefprozil (E)-Isomer Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Solvents: Water ; 30 min, pH 7, 30 - 35 °C

1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5

1.2 Reagents: Sodium dodecyl sulfate Solvents: 1,4-Dioxane ; 2 h, 30 - 35 °C

1.3 Reagents: Hydrochloric acid

1.4 Reagents: Sodium hydroxide Solvents: Water ; pH 6.5 - 7.5

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 1.5; -40 °C → 20 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C

1.2 Reagents: Ammonia Solvents: Water ; pH 5.7 - 6.1, 20 °C; 0 - 5 °C

Riferimento

- Synthesis and confirmation of an unknown impurity in Cefprozil, Jingxi Huagong Zhongjianti, 2016, 46(1), 53-56

Metodo di produzione 3

Condizioni di reazione

1.1 Catalysts: Proteinase Solvents: Water ; 5 min

Riferimento

- Non-aqueous phase synthesis of trans-cefprozil via protease catalysis, Zhongguo Kangshengsu Zazhi, 2015, 40(6), 419-423

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Ammonium hydroxide Solvents: Water ; pH 8.0, 10 °C

1.2 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5

1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C

1.2 10 °C

1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 6.5

1.4 Reagents: Ammonium hydroxide Catalysts: Penicillin amidase Solvents: Water ; 40 min, pH 6.5, 15 °C

Riferimento

- Synthesis of (6R,7R)-7-[[(2R)-2-amino-2-(4-hydroxyphenyl)acetyl]amino]-8-oxo-3-[(1E)-1-propen-1-yl]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (trans-cefprozil), Zhongguo Kangshengsu Zazhi, 2007, 32(1), 22-24

Metodo di produzione 5

Condizioni di reazione

Riferimento

- Synthesis of cephalosporin derivatives for treating bacterial infections, United States, , ,

Metodo di produzione 6

Condizioni di reazione

Riferimento

- Substituted vinylcephalosporin compounds and their use as antibiotics, Federal Republic of Germany, , ,

Metodo di produzione 7

Condizioni di reazione

Riferimento

- Synthesis and structure-activity relationships of a new oral cephalosporin, BMY-28100 and related compounds, Journal of Antibiotics, 1987, 40(7), 991-1005

Metodo di produzione 8

Condizioni di reazione

Riferimento

- Cephalosporanic acid derivatives, United Kingdom, , ,

Cefprozil (E)-Isomer Raw materials

- (6R,7R)-7-Amino-8-oxo-3-(1Z)-1-propen-1-yl-5--thia-1-azabicyclo4.2.0oct-2-ene-2-carboxylic Acid (>90%)

- Methyl D-(-)-4-Hydroxy-phenylglycinate

- Trimethylsilyl (6R,7R)-8-oxo-3-(1E)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

- Trimethylsilyl (6R,7R)-8-oxo-3-(1Z)-1-propen-1-yl-7-[(trimethylsilyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

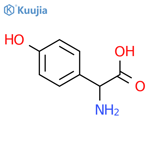

- D-4-Hydroxyphenylglycine

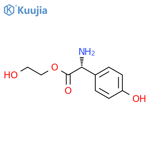

- (R)-α-Amino-4-hydroxy-Benzeneacetic Acid 2-Hydroxyethyl Ester

- 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,7-amino-8-oxo-3-(1E)-1-propenyl-, (6R,7R)-

Cefprozil (E)-Isomer Preparation Products

Cefprozil (E)-Isomer Letteratura correlata

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149

-

David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798

-

Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930

-

Gudrun Scholz,Carsten Prinz,Erhard Kemnitz Dalton Trans., 2019,48, 6513-6521

92676-86-3 (Cefprozil (E)-Isomer) Prodotti correlati

- 50370-12-2(Cefadroxil)

- 66592-87-8(Cefadroxil monohydrate)

- 72528-40-6(Phenylglycyl Cephalexin (Mixture of diastereomers))

- 121123-17-9(Cefprozil monohydrate)

- 92665-29-7(Cefprozil)

- 23325-78-2(Cephalexin monohydrate)

- 15686-71-2(Cephalexin)

- 34632-04-7(L-Cephalexin)

- 144790-28-3(L-Cefadroxil)

- 110764-35-7((2S,3’Z)-Cefprozil)

Fornitori consigliati

Shanghai Jinhuan Chemical CO., LTD.

Membro d'oro

CN Fornitore

Grosso

Hefei Zhongkesai High tech Materials Technology Co., Ltd

Membro d'oro

CN Fornitore

Reagenti

Zhejiang Brunova Technology Co., Ltd.

Membro d'oro

CN Fornitore

Grosso

Changzhou Guanjia Chemical Co., Ltd

Membro d'oro

CN Fornitore

Grosso

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

Membro d'oro

CN Fornitore

Grosso